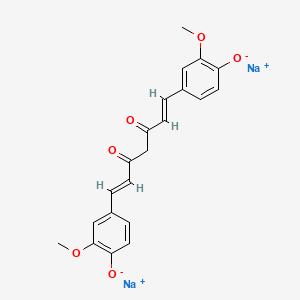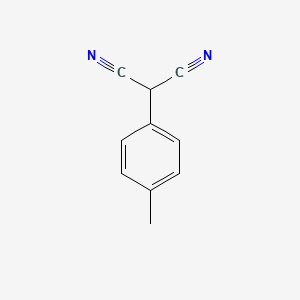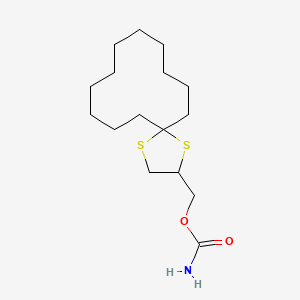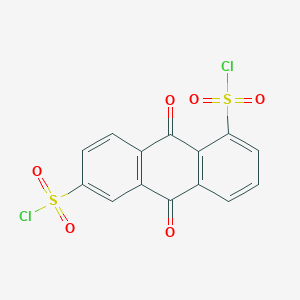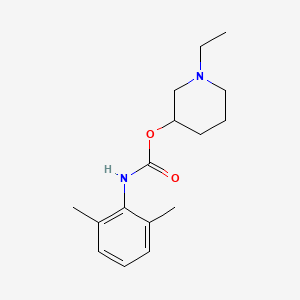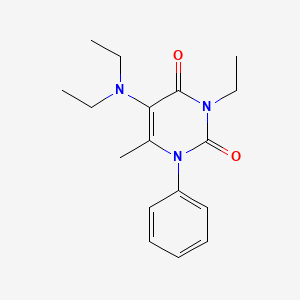
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is an organic compound with the molecular formula C8H12O4 It is a cyclic peroxide and is known for its unique structure, which includes two peroxide groups within a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include low temperatures to stabilize the peroxide groups and prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of stabilizers and inhibitors is common to prevent unwanted side reactions and ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, often leading to the formation of more stable oxygen-containing compounds.
Reduction: Reduction of the peroxide groups can yield alcohols or other reduced species.
Substitution: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its peroxide structure.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
Mecanismo De Acción
The mechanism by which 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione exerts its effects is primarily through its peroxide groups. These groups can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative reactions. The molecular targets and pathways involved include various enzymes and cellular components that interact with ROS, leading to oxidative stress or other biochemical changes.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6,6-Tetramethyl-1,2-dioxane: Similar in structure but lacks the peroxide groups.
1,4-Dioxane-2,5-dione, 3,6-dimethyl-: Another cyclic peroxide with different substituents.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Contains multiple peroxide groups but in a different arrangement.
Uniqueness
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is unique due to its specific arrangement of peroxide groups within a six-membered ring. This structure imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
37749-63-6 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
4,4,6,6-tetramethyldioxane-3,5-dione |
InChI |
InChI=1S/C8H12O4/c1-7(2)5(9)8(3,4)12-11-6(7)10/h1-4H3 |
Clave InChI |
UEQAJYHQTVEWLA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(OOC1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



